Interspecies Sequence Potency: Mouse vs. Human TLQP-21 on Human C3aR1
Mouse TLQP-21 (mTLQP-21) demonstrates significantly higher potency and binding affinity for the human C3aR1 receptor compared to the human TLQP-21 (hTLQP-21) sequence. A single amino acid difference (S20A substitution) in the human sequence is responsible for its reduced activity [1]. This functional divergence is critical for studies aiming to maximize efficacy in human cell models [2].
| Evidence Dimension | Potency (pEC50) for hC3aR1 activation in cAMP inhibition assay |
|---|---|
| Target Compound Data | mTLQP-21 pEC50 = 7.2 ± 0.1 |
| Comparator Or Baseline | hTLQP-21 pEC50 = 6.5 ± 0.1 |
| Quantified Difference | 5-fold higher potency (pEC50 difference of 0.7 log units) |
| Conditions | Human C3aR1-transfected HEK293 cells; GloSensor cAMP assay |
Why This Matters
The choice between human and mouse TLQP-21 sequence directly impacts experimental sensitivity and the required working concentration, with mTLQP-21 being the preferred tool for robust activation of human C3aR1 in vitro.
- [1] Sahu, B. S., et al. (2019). Peptide/Receptor Co-evolution Explains the Lipolytic Function of the Neuropeptide TLQP-21. Cell Reports, 28(10), 2567-2580.e6. View Source
- [2] Cero, C., et al. (2014). The TLQP-21 Peptide Activates the G-Protein-Coupled Receptor C3aR1 via a Folding-upon-Binding Mechanism. Structure, 22(12), 1744-1753. View Source
